molecular formula C11H9ClO3 B15422716 Benzyl 4-chloro-4-oxobut-2-enoate CAS No. 111865-27-1

Benzyl 4-chloro-4-oxobut-2-enoate

Cat. No.: B15422716
CAS No.: 111865-27-1
M. Wt: 224.64 g/mol
InChI Key: KSZVJNXMLSFSNA-UHFFFAOYSA-N
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Description

Benzyl 4-chloro-4-oxobut-2-enoate is a chemical reagent of interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate or building block for the development of more complex molecules. Compounds featuring a 4-oxobut-2-enoate (or diketo acid) backbone, similar to the one present in this reagent, are known to exhibit significant biological activity. Specifically, such structures are recognized as potent inhibitors of viral enzymes, including the cap-snatching endonuclease of segmented negative-strand RNA viruses (like certain bunyaviruses) and HIV-1 integrase . The mechanism of action for these inhibitors typically involves the chelation of divalent metal ions (such as Mg²⁺ or Mn²⁺) within the enzyme's active site, which is crucial for its catalytic function . The benzyl ester group in this compound can offer improved cell membrane permeability compared to its acid form, and the chloro moiety provides a reactive handle for further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) and optimize potential drug candidates . This makes this compound a valuable compound for researchers working on the design and synthesis of novel antiviral agents and other pharmacologically active small molecules. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

111865-27-1

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

benzyl 4-chloro-4-oxobut-2-enoate

InChI

InChI=1S/C11H9ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

KSZVJNXMLSFSNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analog: (E)-Ethyl 4-chloro-4-oxobut-2-enoate

The ethyl ester analog shares the reactive α,β-unsaturated carbonyl core but differs in the ester group (ethyl vs. benzyl). Key comparisons include:

Table 1: Structural and Physical Properties
Property Benzyl 4-chloro-4-oxobut-2-enoate (E)-Ethyl 4-chloro-4-oxobut-2-enoate Benzyl Benzoate
Molecular Formula C₁₁H₉ClO₃ C₆H₇ClO₃ C₁₄H₁₂O₂
Molecular Weight (g/mol) ~224.64 162.57 212.24
Ester Group Benzyl Ethyl Benzyl
Key Functional Groups Chloro, oxo, α,β-unsaturated ester Chloro, oxo, α,β-unsaturated ester Aromatic ester
Purity (Commercial Availability) Not reported 98% 95%+ (typical)
  • Both chloro-oxo esters are highly electrophilic, but the benzyl derivative may exhibit slower reaction kinetics in nucleophilic additions due to steric hindrance.
  • Applications: Ethyl 4-chloro-4-oxobut-2-enoate is used as a building block in synthesizing heterocycles and conjugated systems . The benzyl variant may serve similar purposes but with tailored solubility and stability profiles.

Functional Analog: Benzyl Benzoate

Key distinctions:

Research Findings and Implications

  • Synthetic Utility: Ethyl 4-chloro-4-oxobut-2-enoate is employed in preparing γ-keto-α,β-unsaturated esters for drug discovery . The benzyl analog could offer enhanced solubility in lipid-rich environments, enabling applications in prodrug design or polymer chemistry.
  • Stability Considerations : Benzyl esters generally exhibit greater hydrolytic stability than ethyl esters under acidic conditions, favoring long-term storage.

Q & A

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes, 100–200 nm diameter via sonication) enhance bioavailability. Dynamic Light Scattering (DLS) monitors particle size stability, while dialysis (10 kDa MWCO) assesses encapsulation efficiency .

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